N-hydroxy-7-oxo-7-phenylheptanamide

Catalog No.
S11246760
CAS No.
M.F
C13H17NO3
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-hydroxy-7-oxo-7-phenylheptanamide

Product Name

N-hydroxy-7-oxo-7-phenylheptanamide

IUPAC Name

N-hydroxy-7-oxo-7-phenylheptanamide

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C13H17NO3/c15-12(11-7-3-1-4-8-11)9-5-2-6-10-13(16)14-17/h1,3-4,7-8,17H,2,5-6,9-10H2,(H,14,16)

InChI Key

IHUNPXAEVKBAPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCC(=O)NO

N-hydroxy-7-oxo-7-phenylheptanamide is a potent, cell-permeable histone deacetylase (HDAC) inhibitor and a highly versatile aliphatic hydroxamic acid. Featuring a 7-carbon chain terminated by a phenyl ketone cap, it serves as a direct structural analog to the benchmark drug suberoylanilide hydroxamic acid (SAHA/Vorinostat) [1]. Unlike standard amide-capped inhibitors, the integration of the ketone moiety at the C7 position fundamentally alters the compound's hydrogen-bonding capacity, solubility, and metabolic stability [2]. In industrial and advanced academic settings, it is primarily procured as a high-purity reference standard for epigenetic assay calibration, a baseline comparator in structure-activity relationship (SAR) profiling, and a reactive synthetic precursor for the development of next-generation, targeted epigenetic modulators.

Research Fit

1

Epigenetic probe for class I HDAC target engagement studies

2

Hydroxamic acid pharmacophore template for isoform-selectivity SAR

3

Recombinant enzyme and cell-lysate assay compatibility

While SAHA (Vorinostat) is the most ubiquitous off-the-shelf HDAC inhibitor, substituting N-hydroxy-7-oxo-7-phenylheptanamide with SAHA fundamentally alters both the biological binding dynamics and the synthetic utility of the material [1]. SAHA contains an anilide cap (an amide linkage) which acts as a strong hydrogen bond donor, heavily influencing its binding mode at the HDAC surface rim and driving its high crystal lattice energy. In contrast, the phenyl ketone cap of N-hydroxy-7-oxo-7-phenylheptanamide lacks this hydrogen bond donor, shifting its interaction dynamics and rendering it completely resistant to specific amidase-driven degradation pathways. Furthermore, for synthetic chemists, the ketone group provides an orthogonal electrophilic reactive site for downstream derivatization that is impossible to achieve with the synthetically inert amide cap of SAHA, meaning generic substitution eliminates its utility as a library-building scaffold.

Substitution Risk

Linker-length differences in phenylalkyl hydroxamic acids may shift isoform selectivity by over an order of magnitude.

Capping group variations alter surface-recognition domain interactions, potentially reversing class I vs. IIb HDAC preference.

Generic substitution without isoform-specific activity data risks experimental variability; direct interchangeability must be verified.

Baseline Epigenetic Potency vs. SAHA

In comparative enzymatic assays, N-hydroxy-7-oxo-7-phenylheptanamide demonstrates robust pan-HDAC inhibition with an IC50 of approximately 500 nM, establishing it as a highly active epigenetic probe [1]. While SAHA typically exhibits a lower IC50 (~140 nM for HDAC1), the substitution of the amide cap with a ketone alters the surface-rim contacts at the enzyme active site. This quantitative shift in binding affinity makes this compound an essential SAR comparator for identifying the specific energetic contributions of hydrogen-bond donors at the solvent-exposed rim of the HDAC enzyme.

Evidence DimensionHDAC Inhibitory Activity (IC50)
Target Compound Data~500 nM
Comparator Or BaselineSAHA (Vorinostat) [~140 nM]
Quantified Difference3.5-fold shift in baseline potency
ConditionsIn vitro pan-HDAC biochemical assay

Provides a precise quantitative baseline for SAR studies evaluating the necessity of cap-group hydrogen bond donors in epigenetic probe design.

HDAC1 vs. HDAC8 selectivity
Reported
HDAC1 IC50 500 nM
HDAC8 IC50 1500 nM
3-fold selectivity
Supports HDAC1/8 isoform discrimination in class I profiling
Recombinant enzyme assay conditions

Orthogonal Reactivity for Library Generation

The C7 ketone moiety of N-hydroxy-7-oxo-7-phenylheptanamide offers a highly reactive electrophilic center that is absent in standard amide-capped inhibitors like SAHA [1]. This allows for rapid downstream derivatization via reductive amination or oxime formation, enabling the parallel synthesis of diverse cap-modified HDAC inhibitor libraries. The amide bond in SAHA is synthetically inert under mild conditions, yielding 0% conversion in standard ketone-derivatization protocols, whereas the target compound provides near-quantitative yields of novel analogs.

Evidence DimensionReactivity to oxime/hydrazone ligation
Target Compound DataHighly reactive (ketone electrophile)
Comparator Or BaselineSAHA (inert amide cap)
Quantified DifferenceBinary reactivity switch (Reactive vs. Inert)
ConditionsStandard mild nucleophilic addition protocols

Enables medicinal chemists to use the compound as a direct scaffold for generating proprietary epigenetic libraries, a workflow impossible with SAHA.

Linker-dependent selectivity
Class-level
C6 phenylketo linker vs. shorter phenothiazine cap (LH4f)
Structural divergence may yield distinct isoform profiles; direct head-to-head data not available
Data to verify; class-level SAR inference

Improved Organic Solubility via Reduced Intermolecular Hydrogen Bonding

The replacement of the secondary amide (in SAHA) with a ketone eliminates a key hydrogen bond donor, significantly reducing the crystal lattice energy and intermolecular hydrogen bonding [1]. Consequently, N-hydroxy-7-oxo-7-phenylheptanamide exhibits enhanced solubility in less polar organic solvents (such as dichloromethane or ethyl acetate) compared to SAHA, which often requires highly polar aprotic solvents like DMSO or DMF for complete dissolution. This altered solubility profile facilitates easier handling during liquid handling automation and complex formulation workflows.

Evidence DimensionSolubility in moderately polar organic solvents
Target Compound DataEnhanced solubility (reduced lattice energy)
Comparator Or BaselineSAHA (poor solubility, high lattice energy)
Quantified DifferenceSignificant reduction in polar solvent dependency
ConditionsStandard laboratory formulation and liquid handling

Streamlines processability in automated screening and synthesis workflows by reducing the reliance on high-boiling, difficult-to-remove solvents like DMSO.

Cellular HDAC potency
Assay context
HeLa lysate IC50 2.1 μM
vs. SAHA analogs 1.6–19.2 μM
Moderate cellular potency supports target validation without excessive saturation
Cross-study comparison; potency substantially lower than nanomolar leads

Resistance to Amidase-Mediated Degradation

Standard HDAC inhibitors like SAHA are susceptible to degradation by cellular amidases, which cleave the anilide cap and generate inactive metabolites [1]. By substituting the amide linkage with a carbon-carbon ketone bond, N-hydroxy-7-oxo-7-phenylheptanamide completely bypasses this specific amidase-driven metabolic liability. This structural modification results in a 100% reduction in anilide-cleavage degradation, offering a distinct pharmacokinetic baseline for researchers studying the half-life and metabolic fate of aliphatic hydroxamates.

Evidence DimensionSusceptibility to cap-cleavage by amidases
Target Compound Data0% cleavage (carbon-carbon bond)
Comparator Or BaselineSAHA (susceptible to amidase cleavage)
Quantified DifferenceAbsolute resistance to specific amidase pathways
ConditionsIn vitro metabolic stability models

Crucial for procurement in DMPK studies where researchers need to isolate hydroxamic acid metabolism from cap-group degradation.

Precursor patent citations
Reported
7-Oxo-7-phenylheptanoic acid
109 patent citations
High synthetic utility as intermediate for hydroxamic acid libraries
PubChemLite patent count

Structure-Activity Relationship (SAR) Epigenetic Profiling

Due to its precise ~500 nM IC50 and unique ketone cap, this compound is ideal for SAR profiling [1]. It serves as a critical control when determining the exact energetic contribution of hydrogen bond donors at the HDAC surface rim, allowing researchers to benchmark new compounds against both SAHA (amide) and this compound (ketone).

Scaffold for Combinatorial Library Synthesis

The reactive C7 ketone makes this compound a highly valuable precursor for medicinal chemistry [1]. Procurement for synthesis labs allows for rapid generation of oxime, hydrazone, or amine derivatives, accelerating the discovery of next-generation, isoform-selective HDAC inhibitors without having to build the hydroxamate aliphatic chain from scratch.

Amidase-Resistant Metabolic Studies

For DMPK (Drug Metabolism and Pharmacokinetics) laboratories, this compound acts as a baseline standard to study the isolated metabolism of the hydroxamic acid zinc-binding group [1]. Because its cap is immune to amidase cleavage, researchers can decouple cap degradation from zinc-binding group glucuronidation or reduction.

Automated High-Throughput Screening (HTS) Formulations

Thanks to its reduced intermolecular hydrogen bonding and improved solubility in a broader range of organic solvents compared to SAHA, this compound is well-suited for automated liquid handling systems [1]. It prevents precipitation in dispensing lines, ensuring high reproducibility in large-scale epigenetic screening assays.

Application Fit Matrix

Application
Selection Property
Validation Focus
Class I HDAC1 profiling studies
Moderate HDAC1 vs. HDAC8 selectivity context
HDAC1/8 isoform discrimination in transcriptional assays
SAR exploration of hydroxamic acid linkers
Phenylketo-capped C6 aliphatic linker scaffold
Linker-length and cap modification effects on selectivity
Target engagement studies with micromolar HDAC inhibition
Moderate cellular potency profile
Dose-response effects on histone acetylation markers
Synthetic precursor for hydroxamic acid derivatization
Stable carboxylic acid intermediate
On-demand hydroxamate generation and library synthesis

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

235.12084340 g/mol

Monoisotopic Mass

235.12084340 g/mol

Heavy Atom Count

17

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